N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.281 g/mol . This compound is notable for its unique structure, which includes a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-(5-cyano-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)13-9-6-12-5-7(4-11)10(9)16-8-2-3-8/h5-6,8,13H,2-3H2,1H3 |
InChI Key |
HSKXQADRLIUVCM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CN=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and attachment of the cyclopropoxy and methanesulfonamide groups. One common method involves the reaction of sulfonyl chlorides with amines in the presence of a base such as pyridine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methanesulfonamide groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of metabolic processes .
Comparison with Similar Compounds
N-(5-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also contain nitrogen heterocycles and are used in similar applications, such as kinase inhibition and anticancer research.
Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals, similar to this compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
